molecular formula C21H21ClSi B3290034 Silane, chlorodimethyl[3-(1-pyrenyl)propyl]- CAS No. 86278-57-1

Silane, chlorodimethyl[3-(1-pyrenyl)propyl]-

Cat. No. B3290034
CAS RN: 86278-57-1
M. Wt: 336.9 g/mol
InChI Key: IZPUTALPPFPMFZ-UHFFFAOYSA-N
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Description

Silane, chlorodimethyl[3-(1-pyrenyl)propyl]- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as Pyr-silane, and its chemical formula is C23H25Cl. In

Mechanism of Action

The mechanism of action of Pyr-silane is not fully understood, but it is believed to involve the interaction of the pyrene moiety with biological molecules such as proteins and DNA. The chlorodimethylsilane group may also play a role in the compound's activity by facilitating its entry into cells.
Biochemical and Physiological Effects:
Pyr-silane has been shown to have a range of biochemical and physiological effects, including fluorescence emission in the visible region of the spectrum, binding to proteins and DNA, and induction of apoptosis in cancer cells. The compound has also been shown to have low toxicity in vitro, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of Pyr-silane is its versatility in a range of scientific research fields. It can be used as a probe, a building block, and an anticancer agent. Another advantage is its low toxicity, which makes it suitable for in vitro and in vivo experiments. However, one of the limitations of Pyr-silane is its limited solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for Pyr-silane research. One potential area of focus is the development of Pyr-silane-based fluorescent probes for imaging biological systems. Another direction is the synthesis of Pyr-silane derivatives with improved solubility and bioactivity. Additionally, Pyr-silane could be further explored as an anticancer agent, potentially in combination with other chemotherapeutic drugs.
In conclusion, Pyr-silane is a versatile and promising compound that has been extensively studied for its potential applications in various scientific research fields. Its unique properties and low toxicity make it a valuable tool for investigating biological systems and developing new therapeutics. Further research is needed to fully explore its potential and develop new applications.

Scientific Research Applications

Pyr-silane has been extensively studied for its potential applications in various scientific research fields, including materials science, biochemistry, and pharmacology. In materials science, Pyr-silane has been used as a building block for the synthesis of fluorescent polymers and nanoparticles. In biochemistry, Pyr-silane has been used as a probe for studying protein-ligand interactions and as a fluorescent tag for imaging cells. In pharmacology, Pyr-silane has been investigated for its potential as an anticancer agent.

properties

IUPAC Name

chloro-dimethyl-(3-pyren-1-ylpropyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClSi/c1-23(2,22)14-4-7-15-8-9-18-11-10-16-5-3-6-17-12-13-19(15)21(18)20(16)17/h3,5-6,8-13H,4,7,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPUTALPPFPMFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00826787
Record name Chloro(dimethyl)[3-(pyren-1-yl)propyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00826787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86278-57-1
Record name Chloro(dimethyl)[3-(pyren-1-yl)propyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00826787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Silane, chlorodimethyl[3-(1-pyrenyl)propyl]-
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Silane, chlorodimethyl[3-(1-pyrenyl)propyl]-
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Silane, chlorodimethyl[3-(1-pyrenyl)propyl]-
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Silane, chlorodimethyl[3-(1-pyrenyl)propyl]-
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Silane, chlorodimethyl[3-(1-pyrenyl)propyl]-
Reactant of Route 6
Silane, chlorodimethyl[3-(1-pyrenyl)propyl]-

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